4,4'-Dinitrostilbene-2,2'-disulfonic acid

Description

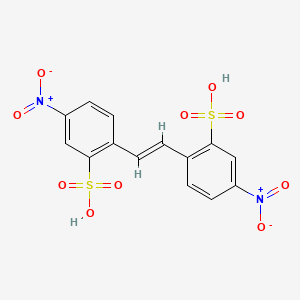

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O10S2/c17-15(18)11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(16(19)20)8-14(10)28(24,25)26/h1-8H,(H,21,22,23)(H,24,25,26)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETHPMGVZHBAFB-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15883-59-7 (unspecified hydrochloride salt), 3709-43-1 (di-hydrochloride salt) | |

| Record name | 4,4'-Dinitro-2,2'-stilbenedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID401029491 | |

| Record name | 2,2'-(E)-Ethene-1,2-diylbis(5-nitrobenzenesulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4,4'-dinitro-2,2'-stilbenedisulfonic acid disodium salt is a white powder. (NTP, 1992) | |

| Record name | 4,4'-DINITRO-2,2'-STILBENEDISULFONIC ACID DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3709-43-1, 128-42-7, 78333-25-2 | |

| Record name | 4,4'-DINITRO-2,2'-STILBENEDISULFONIC ACID DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-Dinitro-2,2'-stilbenedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinitrostilbenedisulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-nitro-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-(E)-Ethene-1,2-diylbis(5-nitrobenzenesulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dinitrostilbene-2,2'-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium 4,4'-dinitrostilbene-2,2'-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DINITRO-2,2'-STILBENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ND7PC82E2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-DINITRO-2,2'-STILBENEDISULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5473 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Engineering of 4,4 Dinitrostilbene 2,2 Disulfonic Acid

Oxidative Condensation Pathways of 4-Nitrotoluene-2-sulfonic Acid

The core of DNS synthesis involves the formation of a stilbene (B7821643) bridge through the oxidation of the methyl groups of two NTS molecules. This reaction is highly dependent on the reaction conditions, including the choice of oxidant, solvent, and catalyst, which significantly influence the reaction kinetics and product purity.

Aqueous Alkaline Oxidation Processes

Aqueous systems are frequently employed for the synthesis of DNS due to the solubility of the reactants and the cost-effectiveness of water as a solvent. google.com However, these processes can be challenged by the poor solubility of intermediates and the formation of by-products. justia.com

The use of oxygen, often from air, presents an economical and environmentally conscious approach to the oxidation of NTS. google.com This process is conducted in an aqueous alkaline medium, where the presence of a strong base is crucial for the reaction to proceed. google.com The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and selectivity. google.com

Kinetic studies have shown that the rate of oxidation of NTS in aqueous air oxidation is significantly influenced by the concentration of hydroxide (B78521) ions and the temperature. researchgate.netresearchgate.net The yield of DNS in these processes is often reported to be in the range of 60% to 75%, with by-product formation being a notable drawback. justia.com The formation of these by-products can complicate the purification process and lead to effluent treatment challenges. justia.com

Interactive Table: Parameters in Aqueous Air Oxidation of NTS

| Parameter | Role/Effect | Typical Range |

| Oxidizing Agent | Air or pure oxygen | Atmospheric pressure |

| Solvent | Water | Varies |

| Base | Sodium Hydroxide | High concentration |

| Temperature | Influences reaction rate | 30-60°C |

| Catalyst | Improves yield and rate | Various metal salts |

| Yield | Percentage of DNS | 60-90% google.comjustia.com |

Sodium hypochlorite (B82951) is another effective oxidizing agent for the synthesis of DNS from NTS in an aqueous alkaline solution. wikipedia.orgnih.gov This method was one of the earliest reported for the formation of DNS. wikipedia.org The reaction involves the oxidative condensation of two NTS molecules facilitated by the strong oxidizing power of sodium hypochlorite. wikipedia.org

While effective, the use of sodium hypochlorite can lead to the formation of chlorinated by-products and presents challenges in terms of handling and cost when compared to air oxidation. google.com

To improve the efficiency of aqueous oxidation processes, various catalytic systems have been investigated. Transition metal salts, such as those of manganese, are commonly used to catalyze the oxidation of NTS. google.comgoogle.com For instance, manganese acetate (B1210297) has been shown to be an effective catalyst in the aqueous air oxidation of NTS. google.com The presence of a catalyst can lead to higher yields and more favorable reaction kinetics. Some processes have reported yields of up to 93.9% with the use of catalysts like manganese sulfate. google.comgoogle.com

Vanadium-based catalysts have also been explored for the oxidation of nitrotoluene derivatives, indicating the broad interest in finding efficient catalytic systems for these transformations. gychbjb.com The choice of catalyst and its concentration are critical parameters that need to be optimized to maximize the yield of the desired product and minimize the formation of unwanted side products. google.com

Interactive Table: Catalytic Systems in Aqueous Oxidation of NTS

| Catalyst | Oxidizing Agent | Solvent System | Reported Yield |

| Manganese(II) sulfate | Air | Water/Methanol (B129727)/Ethylene (B1197577) glycol dimethyl ether | 93.9% google.comgoogle.com |

| Vanadyl sulfate | Air | Water/Methanol/Ethylene glycol dimethyl ether | 88.1% google.comgoogle.com |

| Manganese acetate | Air | Water | Not specified google.com |

Non-Aqueous and Mixed Solvent Systems for Synthesis

To overcome some of the limitations of purely aqueous systems, such as reactant solubility and by-product formation, non-aqueous and mixed solvent systems have been developed.

Dimethylsulfoxide (DMSO) has been identified as a highly effective solvent for the oxidation of NTS to DNS. justia.com The use of DMSO can lead to significantly higher yields, with reports of up to 98.0%, and can reduce the formation of by-products commonly seen in aqueous processes. justia.com In this system, an alkali metal salt of NTS is oxidized with oxygen or air in the presence of a catalytic amount of an alkali metal hydroxide or alkoxide and a transition metal salt. justia.com

The reaction in DMSO can be carried out at lower temperatures and with shorter reaction times compared to aqueous methods. justia.com The improved solubility of the reactants and intermediates in DMSO contributes to the enhanced reaction efficiency. justia.com

Interactive Table: Comparison of Solvent Systems for DNS Synthesis

| Solvent System | Oxidizing Agent | Key Advantages | Reported Yield |

| Aqueous Alkaline | Air/Oxygen | Cost-effective, readily available | 60-75% justia.com |

| Aqueous Alkaline with Catalyst | Air/Oxygen | Improved yield and rate | Up to 93.9% google.comgoogle.com |

| Dimethylsulfoxide (DMSO) | Air/Oxygen | High yield, reduced by-products, milder conditions | 98.0% justia.com |

Liquid Anhydrous Ammonia (B1221849) and Alkyl Ammonia Derivatives

A notable synthetic approach involves conducting the oxidation of p-NTSA in liquid, anhydrous ammonia, or its primary, secondary, or tertiary lower alkyl amine derivatives. google.com This method can also be performed in the presence of water, with the proportion of ammonia or its alkyl derivative in a mixture ranging from 50% to 99%. google.com The use of these solvents offers the advantage of achieving high yields of DNS, reportedly up to 97%, without the complications of recovering aprotic dipolar solvents. google.comgoogle.com

The reaction is carried out in the presence of a strong base and an oxidizing agent, typically oxygen. google.com A key drawback of this process is the need to work with solvents that are gaseous at room temperature, necessitating the use of pressurized equipment to maintain them in a liquid state, which adds complexity to the process. google.com

Key Research Findings:

Oxidation of the sodium salt of p-NTSA in an ammonia/water mixture (93% ammonia, 7% water) at 15°C with oxygen introduction yielded disodium (B8443419) 4,4'-dinitrostilbene-2,2'-disulfonate with an active content of 96.1%. google.com

In a similar setup with an 86% ammonia and 14% water mixture, the active content of the product was 96.9%. google.com

Yields of the disodium salt of DNS as high as 93.0% of the theoretical value have been achieved using this method. google.com

Water-Organic Solvent Mixtures (Alcohols, Ethers, Esters, Acetals)

To circumvent the challenges of using pressurized ammonia, alternative solvent systems comprising mixtures of water and organic solvents have been developed. google.com These solvents can include alcohols (like methanol and 1,2-ethanediol), ethers (such as ethylene glycol dimethyl ether, diethylene glycol dimethyl ether, and triethylene glycol dimethyl ether), esters, and acetals. google.comgoogle.com This method combines the high yield advantages seen in non-aqueous systems with the practical benefits of using water-based media, such as the ability to use aqueous or water-moistened reactants. google.com

The proportion of water in these mixtures can vary widely, typically from 5% to 95% by weight, with preferred ranges often between 15% and 90%. google.comgoogle.com The reaction is performed in the presence of strong bases and an oxidant, like oxygen or an oxygen-containing gas. google.com Yields of the disodium salt of DNS using these mixed solvent systems have been reported to be as high as 93.9%. google.com

Table 1: Yield of Disodium 4,4'-dinitrostilbene-2,2'-disulfonate in Various Water-Organic Solvent Mixtures

| Organic Solvent(s) | Catalyst | Yield (% of theoretical value) | Reference |

|---|---|---|---|

| Methanol, Glycol Dimethyl Ether | VOSO₄·5H₂O | 90.4% | google.com |

| Triglyme | Not specified | 88.1% | google.com |

| Methanol, Glycol Dimethyl Ether | Not specified | 93.2% | google.com |

| 1,2-Ethanediol, Glycol Dimethyl Ether | MnSO₄ | 92.7% | google.comgoogle.com |

| Methanol, Glycol Dimethyl Ether | MnSO₄·H₂O | 93.9% | google.com |

Industrial Scale Preparation Methods and Associated Challenges

The industrial synthesis of DNS has historically been performed under aqueous alkaline conditions. justia.com However, these traditional aqueous processes are beset by several significant challenges that impact their economic and environmental viability.

A major issue with aqueous synthesis is the necessity for high dilution. justia.com Reactions are often carried out with only about 5% solids content. justia.com This is due to the significant heat of reaction and the poor solubility of the dinitrobenzyl intermediate that forms during the process. justia.com These high dilution requirements lead to larger reactor volumes for a given output, increasing capital and operational costs.

Furthermore, aqueous air oxidation processes typically result in unsatisfactory yields, often ranging between 60% and 75%. justia.com Some modern variations of this process report yields between 80% and 90%, but these may involve long reaction times or require the reaction to be carried out under pressure. google.comtrea.com The use of aprotic dipolar organic solvents like dimethylformamide or dimethylsulfoxide has been explored to increase reactant concentration and throughput. justia.com For instance, using dimethylsulfoxide can increase the production capacity of a given reactor by about six times compared to dimethylformamide. justia.com

Precursor Chemistry: Sulfonation of 4-Nitrotoluene (B166481) to 4-Nitrotoluene-2-sulfonic Acid

The essential precursor for DNS synthesis, 4-nitrotoluene-2-sulfonic acid (p-NTSA), is produced by the sulfonation of 4-nitrotoluene. wikipedia.orgwikipedia.org This reaction is a critical step, as the quality and availability of p-NTSA directly impact the subsequent oxidative condensation to DNS. chemicalbook.com

The traditional large-scale production method involves sulfonating 4-nitrotoluene with 20-25% oleum (B3057394) (fuming sulfuric acid). chemicalbook.comgoogle.com While effective, this process generates large quantities of waste sulfuric acid, posing an environmental challenge. google.com To address this, more modern, continuous processes have been developed. One such process uses oleum with a concentration of at least 50% or liquid sulfur trioxide (SO₃), maintaining a high conversion rate of 4-nitrotoluene (≥90%) throughout the reaction. google.com This continuous method is less polluting and produces p-NTSA with a low sulfuric acid content, allowing it to be used directly in DNS production without further purification. google.com Yields from this improved process can be as high as 99.15%. prepchem.com

Another method involves the sulfonation of p-nitrotoluene with sulfur trioxide in a solvent like dichloroethane. google.com This process is designed to be environmentally compatible and safe, also affording high yields of the desired product. google.com The resulting p-NTSA solution can then be used to produce a variety of compounds, including DNS, which is a key starting material for 4,4'-diaminostilbene-2,2'-disulfonic acid, an important component in dye manufacturing. google.com

Reaction Kinetics and Mechanistic Studies in Synthesis

Understanding the reaction kinetics and mechanism is crucial for optimizing the synthesis of 4,4'-dinitrostilbene-2,2'-disulfonic acid. Studies on the aqueous air oxidation of p-nitrotoluene-o-sulfonic acid (NTS) have provided insights into the reaction pathways and the factors influencing product yield and by-product formation.

Kinetic studies have shown that the formation of by-products can occur through two main routes: the direct oxidation of NTS or the degradation of the DNS product itself under specific conditions. researchgate.net The rate of the primary oxidation reaction of NTS has been found to be dependent on the concentrations of both NTS and hydroxide ions. The established rate equation for the oxidation of NTS is: -d[NTS]/dt = k[NTS][OH]²·⁸ researchgate.netresearchgate.net

This indicates a strong dependence on the alkalinity of the reaction medium. Similarly, the subsequent oxidation of the intermediate, 4,4'-dinitrobibenzyl-2,2'-disulfonic acid (DND), to the final DNS product also has a defined rate equation: -d[DND]/dt = k[DND][OH]¹·⁴ researchgate.net

These kinetic models allow for the discussion and optimization of parameters such as temperature, hydroxide concentration, and reaction time to maximize the conversion and yield of DNS while minimizing the formation of unwanted by-products. researchgate.netresearchgate.net The mechanism of formation for related dye structures, such as phenosafranine dyes, has been shown to be a multi-step process involving oxidation, acid-base reactions, and cyclization, suggesting a similarly complex pathway for stilbene dye precursors. researchgate.net

Kinetic Investigations of 4,4'-Dinitrobibenzyl-2,2'-disulfonic Acid Oxidation

The synthesis of this compound (DNS) via the aqueous air oxidation of 4,4'-dinitrobibenzyl-2,2'-disulfonic acid (DND) is a critical process in the production of various dyes and optical brighteners. researchgate.net Kinetic studies of this reaction have been undertaken to understand the reaction mechanism and to optimize the production process. Research has shown that the formation of by-products in this synthesis can occur through the degradation of the desired DNS product under specific reaction conditions. researchgate.netresearchgate.net

A key finding from kinetic investigations is the establishment of a rate equation for the oxidation of DND. researchgate.netresearchgate.net Based on experimental data, the rate of this reaction is dependent on the concentrations of both DND and hydroxide ions. The established rate equation is expressed as:

-d[DND]/dt = k[DND][OH⁻]¹·⁴ researchgate.netresearchgate.net

Influence of Reaction Parameters on Synthesis Yield and Selectivity

The yield and selectivity of this compound (DNS) synthesis are significantly impacted by various reaction parameters. A thorough understanding and control of these parameters are essential for maximizing the production of the desired product while minimizing the formation of unwanted by-products.

Temperature Effects on Reaction Kinetics

The temperature of the reaction mixture is a critical parameter that influences the rate of the oxidation of 4,4'-dinitrobibenzyl-2,2'-disulfonic acid (DND). While specific data tables from the primary research are not publicly available, the kinetic studies indicate a clear interaction between temperature and the reaction conversion. researchgate.netresearchgate.net Generally, in chemical kinetics, an increase in temperature leads to an increase in the reaction rate constant (k), as described by the Arrhenius equation. This would, in turn, accelerate the conversion of DND to DNS. However, excessively high temperatures can also promote the degradation of the DNS product, leading to the formation of by-products and a decrease in selectivity. Therefore, the optimization of temperature is crucial for balancing the reaction rate and the stability of the final product.

Hydroxide Concentration Impact on Reaction Rates

Due to the unavailability of the full research paper, a detailed data table illustrating the impact of hydroxide concentration on yield and selectivity cannot be provided at this time.

Optimization of Reaction Time for Conversion and Selectivity

Detailed experimental data on the optimization of reaction time for this specific process is not available in the public domain.

Chemical Transformations and Derivative Synthesis of 4,4 Dinitrostilbene 2,2 Disulfonic Acid

Reduction Reactions to Amino-Stilbene Derivatives

The most significant chemical transformation of DNS is the reduction of its two nitro groups to form amino functionalities. This can be achieved through complete reduction to yield the corresponding diamino compound or through partial reduction to produce a monoamino, mononitro derivative. The choice of reducing agent and reaction conditions is critical in determining the final product.

4,4'-Diamino-2,2'-stilbenedisulfonic acid (DSD or DASDS), a crucial intermediate for optical brighteners and certain dyes, is primarily synthesized through the reduction of DNS. prepchem.comwikipedia.org This process involves converting the two nitro groups on the DNS molecule into amino groups. Several methods are employed for this transformation, with catalytic hydrogenation and iron powder reduction being the most prominent.

Catalytic hydrogenation offers an alternative to traditional reduction methods, often considered more efficient and economically feasible. researchgate.net However, this process can be complex, with the potential for side reactions that affect the yield and purity of the desired DSD. researchgate.net

Raney Nickel: The reduction of DNS using hydrogen gas over a Raney nickel catalyst is a recognized method. researchgate.net This heterogeneous-catalytic process is performed in the liquid phase. researchgate.net Research indicates that the reaction is sensitive to conditions such as catalyst weight and pH. researchgate.net While it can produce DSD, it is also prone to the formation of by-products, including the hydrogenation of the C=C double bond to form 4,4'-diaminodibenzyl-2,2'-disulfonic acid (DADB). researchgate.net In some cases, the reaction can lead to the formation of a trisazo compound, which has been identified as being identical to the dye Direct Yellow K. researchgate.net

Cobalt-based Catalysts: An effective method for producing DSD involves the catalytic hydrogenation of an alkali metal salt of DNS in an aqueous medium using a cobalt-based catalyst. google.com This process is typically carried out under elevated temperature and pressure. google.com The use of a cobalt catalyst, which can be supported on materials like kieselguhr, allows for high yields of DSD, often exceeding 95%. google.com The catalyst's effectiveness is notable in that it selectively reduces the nitro groups without significantly affecting the stilbene (B7821643) double bond, a common issue with other catalysts like nickel. google.com

Table 1: Comparison of Catalytic Hydrogenation Methods for DSD Synthesis

| Feature | Raney Nickel Method | Cobalt-based Catalyst Method |

|---|---|---|

| Catalyst | Raney Nickel researchgate.net | Cobalt on a support (e.g., kieselguhr) google.com |

| Typical Conditions | Aqueous solution, varying pH (5.64-11.00) researchgate.net | Aqueous medium, pH 6.0-8.5, 70°-180° C, 5-150 bars H₂ google.com |

| Reported Yield | Variable, potential for by-products researchgate.net | High, up to 97% of theory google.com |

| Key By-products | Trisazo compounds (e.g., Direct Yellow K), 4,4'-diaminodibenzyl-2,2'-disulfonic acid (DADB) researchgate.net | Low levels of 4,4'-dinitrodibenzyl-2,2'-disulphonic acid reported in starting material, implying minimal double bond reduction google.com |

The reduction of DNS using zero-valent iron powder is a widely used industrial method for the synthesis of DSD. wikipedia.orgresearchgate.net This Béchamp reduction is effective but has drawbacks, including the generation of large amounts of iron sludge waste. researchgate.net The reaction kinetics for the reduction of DNS and the formation of DSD using this method are considered to be pseudo-first order. researchgate.net This process is a key step in strategies developed to recycle DNS from wastewater for the production of other valuable chemicals. nih.gov

Partial reduction of DNS can be controlled to yield 4-Amino-4'-nitrostilbene-2,2'-disulfonic acid (NASDS), an important intermediate in its own right, particularly for the synthesis of certain azo dyes and fluorescent brighteners. prepchem.comchemicalbook.comfishersci.fi

A specific method for its synthesis involves treating an aqueous solution of the disodium (B8443419) salt of DNS with a controlled amount of sodium bisulfide at elevated temperatures (75°-85° C) in the presence of ammonia (B1221849). prepchem.com By carefully managing the stoichiometry of the reducing agent, one nitro group is selectively reduced while the other remains intact. prepchem.com This method can produce NASDS with high purity, containing less than 1% of the fully reduced DSD and minimal residual DNS. prepchem.com

During the reduction of DNS, particularly with zero-valent iron, side reactions can occur, leading to the formation of by-products. One notable by-product is 5-Amino-2-formylbenzene sulfonic acid (ABAS). researchgate.netresearchgate.net The formation of ABAS indicates that an oxidative cleavage of the central carbon-carbon double bond in the stilbene structure occurs alongside the primary nitro group reduction. researchgate.netresearchgate.net

Studies have shown that the formation of this by-product is significantly influenced by reaction conditions such as pH and temperature. researchgate.netresearchgate.net For instance, the use of dilute DNS solutions (less than 0.001 mol/L) tends to favor the formation of ABAS over the desired DSD. researchgate.net This cleavage reaction is thought to involve competitive oxidation between DNS and the already-formed DSD. researchgate.net In addition to ABAS, the reduction of DNS, especially via catalytic hydrogenation, can lead to other by-products like 4,4'-diaminodibenzyl-2,2'-disulfonic acid (DADB) from the hydrogenation of the ethylene (B1197577) bridge. researchgate.net

Table 2: Major By-products in DNS Reduction

| By-product | Formation Process | Parent Reduction Method | Key Factors |

|---|---|---|---|

| 5-Amino-2-formylbenzene sulfonic acid (ABAS) | Oxidative cleavage of C=C double bond researchgate.netresearchgate.net | Iron Powder Reduction researchgate.netresearchgate.net | pH, temperature, DNS concentration researchgate.net |

| 4,4'-Diaminodibenzyl-2,2'-disulfonic acid (DADB) | Hydrogenation of C=C double bond researchgate.net | Catalytic Hydrogenation (Raney Nickel) researchgate.net | Catalyst type, reaction conditions researchgate.netgoogle.com |

| Trisazo Compound (Direct Yellow K) | Condensation/rearrangement reactions researchgate.net | Catalytic Hydrogenation (Raney Nickel) researchgate.net | Reaction conditions researchgate.net |

Synthesis of 4,4'-Diamino-2,2'-stilbenedisulfonic Acid (DSD/DASDS)

Azo Dye Formation from DNS Derivatives

The amino derivatives of DNS, namely DSD and NASDS, are valuable precursors in the synthesis of azo dyes. wikipedia.org The general method involves diazotization of the amino group(s) to form a diazonium salt, which is then coupled with an electron-rich species like a phenol (B47542) or another amine to form the characteristic -N=N- azo linkage. nih.govyoutube.com

When 4,4'-Diamino-2,2'-stilbenedisulfonic acid (DSD) is used, its two amino groups can be diazotized to form a tetrazonium salt. This salt can then be coupled with various components, such as 1-phenyl-3-methyl-5-pyrazolone or salicylic (B10762653) acid, to produce a range of disazo dyes. bch.ro These stilbene-based dyes find applications in coloring cotton, paper, and leather. bch.ro

The partially reduced intermediate, 4-Amino-4'-nitrostilbene-2,2'-disulfonic acid (NASDS) , can also be diazotized and coupled. For example, the diazo compound of NASDS can be reacted with phenols like p-cresol (B1678582) to create specific dyestuffs. google.com Similarly, reacting the parent 4,4'-Dinitrostilbene-2,2'-disulfonic acid with aniline (B41778) derivatives can also lead to the formation of azo dyes, such as Direct Red 76 and Direct Orange 40. wikipedia.org A process has also been described where DNS is condensed with a pre-formed aminoazo compound to produce dyestuffs of the stilbene series. googleapis.com

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | DNS |

| 4,4'-Diamino-2,2'-stilbenedisulfonic acid | DSD, DASDS |

| Raney Nickel | Spongy Nickel |

| 4-Amino-4'-nitrostilbene-2,2'-disulfonic acid | NASDS |

| 5-Amino-2-formylbenzene sulfonic acid | ABAS |

| 4,4'-Diaminodibenzyl-2,2'-disulfonic acid | DADB |

| p-Aminotoluenesulfonic acid | |

| Sodium bisulfide | |

| p-Cresol | |

| 1-Phenyl-3-methyl-5-pyrazolone | |

| Salicylic acid | |

| Direct Red 76 | |

| Direct Brown 78 | |

| Direct Orange 40 | |

| Direct Yellow K |

Coupling Reactions with Aniline Derivatives for Azo Dye Synthesis

While this compound is a foundational molecule for many azo dyes, its conversion is not typically a direct coupling reaction in its dinitro form. The synthesis of azo dyes from DNS is a multi-step process that begins with the chemical reduction of its two nitro groups to form 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS). wikipedia.orgsciforum.netresearchgate.net

This diamino derivative is the key component that undergoes the azo coupling reaction. The process involves two main stages:

Bis-diazotization: The two primary aromatic amine groups on the DAS molecule are converted into diazonium salts. This is typically achieved by treating the DAS with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid) at low temperatures. sciforum.net The resulting product is a bis-diazonium salt, which is highly reactive.

Azo Coupling: The bis-diazonium salt then acts as an electrophile and reacts with coupling components, which are electron-rich aromatic compounds such as aniline derivatives, naphthols, or other similar molecules. sciforum.net This electrophilic aromatic substitution reaction forms the characteristic azo linkage (–N=N–), which is a chromophore that imparts color to the final dye molecule. sciforum.net By using different aniline derivatives and other coupling agents, a wide spectrum of colors and dye properties can be achieved.

Research on Specific Commercial Azo Dyes (e.g., Direct Red 76, Direct Brown 78, Direct Orange 40, Direct Yellow 12)

The versatility of this compound as a precursor is demonstrated by its use in the synthesis of several commercially significant direct dyes. wikipedia.org These dyes are used for coloring cellulosic fibers like cotton. nih.gov

Direct Red 76 (C.I. 40270): The manufacturing process for this yellow-light red dye involves reacting DNS in a sodium hydroxide (B78521) solution under reflux conditions with the product of a prior coupling reaction. Specifically, 5-Amino-2-methoxybenzenesulfonic acid is diazotized and coupled with 2-Amino-4-methylanisole. This intermediate is then heated with DNS, followed by treatment with glucose and sodium carbonate to yield the final dye.

Direct Brown 78 (C.I. 40290): This red-light brown dye is synthesized by reacting DNS in a sodium hydroxide solution with an intermediate prepared from the diazotization of Sodium 4-aminobenzenesulfonate (B1229798) and its subsequent coupling with Naphthalen-1-amine. worlddyevariety.com The properties of the final dye can be varied by changing the proportions of the reactants. worlddyevariety.com

Direct Orange 40: This dye is also derived from DNS. wikipedia.org While specific public synthesis details are scarce, the general methodology follows the pattern of condensing DNS with other azo-containing intermediates. Research on new orange disazo dyes often uses 4,4'-diaminostilbene-2,2'-disulfonic acid (derived from DNS) as the central component, which is then bis-diazotized and coupled with components like chlorosalicylamide. sciforum.net

Direct Yellow 12: The structure of this azo dye incorporates the stilbene backbone derived from DNS. wikipedia.org It is produced from the disodium salt of this compound. wikipedia.orgchemicalbook.com In some related syntheses, the catalytic reduction of DNS has been shown to yield a trisazo compound identified as Direct Yellow K, highlighting the complex potential reaction pathways. researchgate.net

Table 1: Commercial Dyes Derived from this compound

| Dye Name | C.I. Number | Color | Synthesis Precursors (in addition to DNS) |

| Direct Red 76 | 40270 | Yellow-Light Red | 5-Amino-2-methoxybenzenesulfonic acid, 2-Amino-4-methylanisole |

| Direct Brown 78 | 40290 | Red-Light Brown | Sodium 4-aminobenzenesulfonate, Naphthalen-1-amine |

| Direct Orange 40 | - | Orange | Aniline/Naphthol derivatives |

| Direct Yellow 12 | 24895 | Yellow | Aniline/Naphthol derivatives |

Precursors for Optical Brighteners and Fluorescent Whitening Agents

One of the most significant applications of this compound is as a precursor for optical brighteners, also known as fluorescent whitening agents (FWAs). wikipedia.orgchemicalbook.comgoogle.com The key transformation in this process is the reduction of the two nitro groups of DNS to form 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS). wikipedia.orgchemicalbook.com This reduction is a critical step and can be achieved through various methods, including catalytic hydrogenation using cobalt or Raney nickel catalysts, or with iron powder. researchgate.netgoogle.com

DAS itself is a foundational optical brightener, but more commonly, it serves as an intermediate for more complex FWA structures. chemicalbook.com Many modern FWAs are derivatives of bis(triazinyl)aminostilbene. Their synthesis involves reacting DAS with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The remaining chlorine atoms on the triazine rings can then be substituted by reacting with various amino compounds, which allows for the fine-tuning of properties such as solubility, substantivity to fibers, and whitening efficiency.

Azide (B81097) Functionalization: Synthesis of 4,4'-Diazidostilbene-2,2'-disulfonate

This compound can be converted into its diazido derivative, 4,4'-diazidostilbene-2,2'-disulfonic acid disodium salt. chemicalbook.comchemicalbook.comsigmaaldrich.com This transformation provides a molecule with highly reactive azide groups, which are useful for "click chemistry" and other bioconjugation applications.

The synthesis is not a direct conversion from the dinitro compound. It proceeds via the diamino intermediate, 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS). The synthesis pathway is as follows:

Reduction: DNS is first reduced to DAS, as described in the previous section.

Bis-diazotization: The two amine groups of DAS are converted to diazonium salts using nitrous acid.

Azide Substitution: The resulting bis-diazonium salt is then treated with an azide salt, typically sodium azide. The azide ion displaces the diazonium group (N₂) to form the aromatic azide.

The final product, 4,4'-diazidostilbene-2,2'-disulfonate, is a beige to tan powder. chemicalbook.com Its azide functional groups make it a valuable tool for creating photosensitive polymers and for biological studies where it can be attached to other molecules.

Other Chemical Modifications and Derivatization Strategies

Beyond the primary transformations into amino and azido (B1232118) derivatives, this compound can undergo other chemical modifications.

A notable reaction is the hydrogenation of the central carbon-carbon double bond of the stilbene structure. During the catalytic reduction of the nitro groups to form DAS, further hydrogenation can occur under certain conditions, leading to the formation of 4,4'-diaminodibenzyl-2,2'-disulfonic acid as a by-product. researchgate.net This saturation of the ethylene bridge alters the rigid, planar structure of the stilbene derivative, which in turn affects its optical properties.

Furthermore, industrial processes involving DNS can lead to other derivatization strategies. For instance, research has explored the recovery and transformation of compounds from the wastewater generated during DNS production. In one study, aromatic sulfonic acids in the wastewater were successfully converted into paramycin (4-amino-2-hydroxybenzoic acid), demonstrating that even waste streams containing DNS derivatives can be used as a starting point for the synthesis of other valuable chemicals.

Table 2: Summary of Chemical Transformations

| Starting Compound | Reagents/Conditions | Product | Application/Significance |

| This compound | Reduction (e.g., Fe or catalytic hydrogenation) | 4,4'-Diaminostilbene-2,2'-disulfonic acid | Precursor for azo dyes and optical brighteners |

| 4,4'-Diaminostilbene-2,2'-disulfonic acid | 1. NaNO₂/HCl (Diazotization) 2. Aniline/Naphthol derivatives (Coupling) | Azo Dyes | Colorants for textiles |

| 4,4'-Diaminostilbene-2,2'-disulfonic acid | Cyanuric chloride, followed by amines | Fluorescent Whitening Agents | Whitening agents in detergents and paper |

| 4,4'-Diaminostilbene-2,2'-disulfonic acid | 1. NaNO₂/HCl (Diazotization) 2. NaN₃ (Azide substitution) | 4,4'-Diazidostilbene-2,2'-disulfonate | Photo-crosslinking agents, bioconjugation |

| This compound | Catalytic Hydrogenation (extended) | 4,4'-Diaminodibenzyl-2,2'-disulfonic acid | By-product in DAS synthesis |

Advanced Materials Applications of 4,4 Dinitrostilbene 2,2 Disulfonic Acid and Its Derivatives

Holographic Recording Materials Development

Organic photorefractive materials, including stilbene (B7821643) derivatives, have been evaluated for their potential in reversible holographic memory systems. nasa.gov Research has focused on leveraging the photo-induced changes in these molecules to store information three-dimensionally.

The core mechanism enabling the use of stilbene derivatives in data storage is photoisomerization. nih.gov Stilbenes can exist in two stereoisomeric forms, trans and cis. nih.gov Irradiation with light, particularly UV light, can induce a reversible transformation between these two isomers. nih.govnih.gov This transformation alters the molecule's physical and optical properties, forming the basis of a workable cis-trans isomerization system for holographic digital storage. nasa.gov The two distinct states (cis and trans) can represent the "0" and "1" of digital data, allowing for high-density information storage. nasa.gov Research into naphthalene-terminated stilbene dendrimers has shown that this photoisomerization can be achieved via highly efficient energy transfer from a dendron group to the core stilbene. nih.gov

For practical application in holographic recording, stilbene derivatives must be immobilized within a stable matrix to prevent diffusion that would degrade the stored information. nasa.gov Researchers have successfully integrated these photosensitive molecules into various polymeric matrices. nasa.gov A key challenge is restricting the migration of the stilbene molecules to achieve the necessary resolution for holographic storage. nasa.gov

One effective approach involves trapping the stilbene compounds in a gel, which is a three-dimensional, solvent-swelled polymer system. nasa.gov A prototype system using 4-methoxy-4'-nitrostilbene in a polyisobutylene/benzene (B151609) gel was developed for irradiation studies. nasa.gov In the context of water-soluble derivatives like salts of 4,4'-dinitrostilbene-2,2'-disulfonic acid, studies have been conducted to develop suitable non-aqueous gelled systems or to adapt water-based gels. nasa.gov The successful writing of phase holograms has been demonstrated in various systems, including thioindigo/polymer gels and indigo/solid polymer systems, showcasing the feasibility of this approach. nasa.gov

The ability to write a hologram into a material relies on modulating its refractive index (Δn). nasa.govscielo.org.mx The photoisomerization of stilbene derivatives causes a change in the material's refractive index at the points exposed to light, creating a pattern that stores the holographic information. nasa.gov

Table 1: Refractive Index Difference in Stilbene Isomer Solutions This table presents data from a study on the relationship between molar concentration and the refractive index difference (Δn) for two stilbene derivatives, demonstrating their potential for holographic applications.

| Stilbene Derivative | Molar Concentration (M) | Refractive Index Difference (Δn) |

| 4-methoxy-4'-nitrostilbene | 0.1 | ~0.015 |

| 4-methoxy-4'-nitrostilbene | 0.2 | ~0.030 |

| 4-methoxy-4'-nitrostilbene | 0.3 | ~0.045 |

| 4-methoxy-4'-co-methylstilbene | 0.1 | ~0.010 |

| 4-methoxy-4'-co-methylstilbene | 0.2 | ~0.020 |

| 4-methoxy-4'-co-methylstilbene | 0.3 | ~0.030 |

Data sourced from NASA Technical Reports Server. nasa.gov

Photosensitive Material Development

The inherent photosensitivity of stilbene derivatives makes them valuable in the broader development of photosensitive materials beyond holography. nih.gov These compounds are known to be key chromophores in the photodegradation of lignin, a major issue in paper production that leads to yellowing. nih.govresearchgate.net While this is a negative effect in paper, the underlying photochemical properties are exploited in other areas. The ability of stilbenes to absorb UV light and undergo structural changes is a fundamental property leveraged in creating materials that respond to light. nih.govfibre2fashion.com For example, the photodegradation of stilbene-derived fluorescent whitening agents can lead to the formation of colored photoproducts, a phenomenon studied to understand and mitigate yellowing in textiles. researchgate.netresearchgate.net

Functional Materials Engineering

This compound serves as a crucial intermediate in functional materials engineering, particularly for creating optical brighteners and dyes. chemicalbook.comwikipedia.orggoogle.com The process involves the oxidative condensation of 4-nitrotoluene-2-sulfonic acid to produce the dinitrostilbene (B14013056) compound. wikipedia.orggoogle.com This product is then reduced to form 4,4′-diamino-2,2′-stilbenedisulfonic acid (DSSA), a foundational block for most commercial fluorescent whitening agents (FWAs). wikipedia.orgwikipedia.org

The engineering aspect involves modifying the DSSA molecule to create derivatives with specific properties. For instance, multifunctional water-soluble polymeric fluorescent whitening agents (PFWAs) have been synthesized by reacting DSSA derivatives with polymers like polyethylene (B3416737) glycol (PEG) and polyvinyl alcohol (PVA). ncsu.edu This approach aims to improve water solubility and add functionalities, such as enhancing the surface strength of paper, transforming the FWA into a multifunctional sizing agent. ncsu.eduresearchgate.net

Table 2: Synthesis Yields of Disodium (B8443419) 4,4'-dinitrostilbene-2,2'-disulfonate This table shows the reported yields from a process patent for preparing the disodium salt of this compound using different catalysts, as determined by HPLC analysis.

| Catalyst | Yield of Theory |

| VOSO₄·5H₂O | 92.7% |

| MnSO₄·H₂O | 93.9% |

Data sourced from Google Patents. google.com

Research in Textile and Paper Industries for Functional Enhancement

Derivatives of this compound are extensively used as fluorescent whitening agents (FWAs), also known as optical brightening agents (OBAs), in the textile and paper industries. google.comstppgroup.com These compounds function by absorbing invisible ultraviolet light and re-emitting it as visible blue light, which masks the natural yellow hue of materials like cotton, wool, and paper, making them appear whiter and brighter. fibre2fashion.comstppgroup.com

In the textile industry, stilbene-based FWAs are applied to a wide range of natural and synthetic fibers, including cotton, wool, polyamide, and polyester. fibre2fashion.comgoogle.com Their main purpose is to impart high levels of whiteness. google.com Some stilbene compounds have also been developed to increase the sun protection factor (SPF) of treated textiles. google.com

In the paper industry, these derivatives play a similar role in enhancing brightness. stppgroup.com Recent research has focused on creating advanced composite materials for paper treatment. A novel composite fluorescent brightener was synthesized using a 4,4′-diaminostilbene-2,2′-disulfonic acid derivative (PFB), polyvinyl alcohol (PVA), and layered double hydroxides (LDH). researchgate.net This composite not only acts as a brightener but also improves the anti-aging properties of the paper by shielding it from UV light. researchgate.net Furthermore, the PVA component forms a thin film on the paper's surface, which significantly enhances its surface strength and smoothness. researchgate.net

Table 3: Performance Enhancement of Paper Treated with a Stilbene-Derivative Composite This table illustrates the functional improvements in paper sheets coated with a composite brightener (PFB/PVA/LDH) derived from 4,4′-diaminostilbene-2,2′-disulfonic acid, compared to untreated paper.

| Property | Blank Paper | Paper with 0.4 g/m² PFB/PVA/LDH | Improvement |

| Surface Strength | --- | --- | Increased by 2.11 m/s |

| Smoothness | --- | --- | Increased by 56.8 s |

| Brightness (ISO%) after 70h aging | --- | 91.24% | Maintained high brightness |

Data sourced from ResearchGate. researchgate.net

Environmental Science and Remediation Research Pertaining to 4,4 Dinitrostilbene 2,2 Disulfonic Acid

Environmental Fate and Transport Studies

Understanding how 4,4'-Dinitrostilbene-2,2'-disulfonic acid behaves in the environment is fundamental to assessing its potential impact. Studies have focused on its degradation through light, its breakdown by microorganisms, and its stability in water under various conditions.

When exposed to UV or visible light in aqueous solutions, this compound undergoes a primary photochemical process of reversible trans-cis isomerization. nih.govnih.gov The quantum yield for the trans-to-cis isomerization has been evaluated at 0.30, while the yield for the reverse cis-to-trans process is 0.24. nih.govnih.gov

Direct photolysis, or the breakdown of the molecule by light, also occurs, but at a significantly lower rate, with a very low quantum yield reported to be between (2.2 and 2.4) x 10⁻⁴. nih.govnih.gov This low rate of direct photodegradation suggests that the compound is relatively persistent in the environment in the absence of other factors. While a specific photodegradation half-life for this compound is not extensively documented in the reviewed literature, data for the related compound 4,4'-diaminostilbene-2,2'-disulfonic acid suggests that direct photodegradation is expected due to UV light absorption, with an estimated half-life of about one week. mdpi.com The low quantum yield of photolysis for the dinitro- compound indicates that photocatalysis may be a more effective method for its removal from wastewater. nih.govwikipedia.org

Table 1: Photochemical Properties of this compound

< table> < thead> < tr> < th>Parameter< /th> < th>Value< /th> < th>Reference< /th> < /tr> < /thead> < tbody> < tr> < td>trans→cis Isomerization Quantum Yield< /td> < td>0.30< /td> < td> nih.govnih.gov< /td> < /tr> < tr> < td>cis→trans Isomerization Quantum Yield< /td> < td>0.24< /td> < td> nih.govnih.gov< /td> < /tr> < tr> < td>Photolysis Quantum Yield< /td> < td>(2.2−2.4)×10⁻⁴< /td> < td> nih.govnih.gov< /td> < /tr> < /tbody> < /table>

Assessments of the biodegradability of this compound in aquatic environments have concluded that the compound is not readily biodegradable. mdpi.com Standardized tests, such as the MITI I test (OECD TG 301C), have shown 0% degradation over a 28-day period based on Biochemical Oxygen Demand (BOD) and only 1-4% degradation based on High-Performance Liquid Chromatography (HPLC) analysis. mdpi.com This resistance to biodegradation is a significant factor in its persistence in aquatic systems.

The stability of this compound has been evaluated under various pH conditions. According to studies following OECD Test Guideline 111, the compound is stable in aqueous solutions at pH levels of 4 (acidic), 7 (neutral), and 9 (alkaline) at a temperature of 25°C. mdpi.com This stability across a range of pH values further underscores its recalcitrant nature in typical aquatic environments.

Wastewater Treatment and Effluent Management Strategies

The management of industrial effluents containing this compound presents considerable challenges, necessitating the development of advanced treatment technologies.

Industrial wastewater from the production of this compound is characterized by high concentrations of the compound and its by-products, which are often toxic to aquatic organisms. nih.gov The manufacturing process itself can result in yields of 85% or less, meaning a significant portion of reactants are converted into various by-products that remain in the wastewater. nih.gov The inherent stability and poor biodegradability of these aromatic sulfonic acids make them recalcitrant, meaning they resist conventional biological wastewater treatment methods. mdpi.com Furthermore, the manufacturing process often involves reaction conditions that contribute to a complex and challenging wastewater matrix. nih.gov

Given the limitations of conventional treatment methods, research has turned to Advanced Oxidation Processes (AOPs) for the degradation of this compound.

Photocatalysis , a type of AOP, has shown promise. Studies suggest that photocatalytic transformation using titanium dioxide (TiO₂) is more efficient at degrading the compound than direct photolysis alone. wikipedia.org

Ozone Oxidation is another AOP that has been effectively used to remove a variety of organic contaminants from water. nih.gov Research has shown that ozonation can be applied to treat paper-mill wastewater to remove fluorescent whitening agents, which are derivatives of stilbene (B7821643) compounds. epa.gov This suggests the potential of ozone oxidation for treating effluents containing this compound, although direct research on this specific application is limited. Some innovative approaches have explored using the wastewater itself as a raw material, combining oxidation with sodium hypochlorite (B82951), reduction with iron powder, and alkaline fusion to convert the aromatic sulfonic acids into other valuable products, thereby reducing the final effluent load. mdpi.com

Table 2: Compound Names Mentioned in the Article

< table> < thead> < tr> < th>Compound Name< /th> < /tr> < /thead> < tbody> < tr> < td>this compound< /td> < /tr> < tr> < td>4,4'-diaminostilbene-2,2'-disulfonic acid< /td> < /tr> < tr> < td>Titanium dioxide< /td> < /tr> < tr> < td>Sodium hypochlorite< /td> < /tr> < /tbody> < /table>

Analytical and Characterization Techniques for 4,4 Dinitrostilbene 2,2 Disulfonic Acid

Chromatographic Separation and Quantification Methods

Chromatographic techniques are fundamental in the analysis of 4,4'-dinitrostilbene-2,2'-disulfonic acid and its related compounds. These methods allow for the effective separation of complex mixtures, enabling precise quantification and identification of individual components.

High-Performance Liquid Chromatography (HPLC) for Compound Mixtures

High-Performance Liquid Chromatography (HPLC) stands out as a primary method for the analysis of this compound and its associated reaction mixtures. google.comresearchgate.net This technique is particularly valuable for separating DNS from its common by-products and related compounds, such as 4-amino-4'-nitrostilbene-2,2'-disulfonic acid (ANS) and 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS). chemicalbook.com

A common approach involves reversed-phase HPLC, which separates compounds based on their hydrophobicity. chemicalbook.com In a typical application, a C18 column is used as the stationary phase, while the mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. chemicalbook.comlcms.cz The use of a variable wavelength UV-visible detector allows for the sensitive detection and quantification of the separated compounds. chemicalbook.com

The effectiveness of HPLC in quality control is demonstrated in various patented synthesis processes for DNS, where it is routinely used to determine the yield of the final product with high accuracy. google.comresearchgate.net For instance, yields of disodium (B8443419) 4,4'-dinitrostilbene-2,2'-disulfonate have been reported to be as high as 96.9% based on HPLC analysis. researchgate.net

Table 1: Example of HPLC Method Parameters for DNS Analysis

| Parameter | Value |

|---|---|

| Column | µ-Bondapak C18 |

| Mobile Phase | Acetonitrile and aqueous ammonium (B1175870) sulfate |

| Detector | Variable wavelength UV-visible |

| Application | Separation of DNS, ANS, and DAS |

Gel Permeation Chromatography Applications

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique that separates molecules based on their size or hydrodynamic volume. polymerchar.com The sample is passed through a column packed with porous beads. polymerchar.com Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. polymerchar.com Smaller molecules can enter the pores, leading to a longer retention time. polymerchar.com GPC is most commonly used for determining the molecular weight distribution of polymers. polymerchar.comgoogle.com

While GPC is a powerful tool for macromolecule analysis, there is a lack of specific reported applications in the scientific literature for the analysis of this compound. This is likely due to the compound's relatively small and well-defined molecular weight, for which other chromatographic techniques like HPLC are more suitable and provide higher resolution separation from structurally similar impurities.

Thin-Layer Chromatography and Densitometry

Thin-Layer Chromatography (TLC) is a simpler and more rapid chromatographic technique that can be used for the qualitative and semi-quantitative analysis of this compound and its related compounds. In the past, TLC has been used for the separation and determination of ANS, DNS, and DAS. chemicalbook.com

The process involves spotting a small amount of the sample onto a TLC plate, which is a solid support coated with an adsorbent material like silica (B1680970) gel. The plate is then placed in a developing chamber with a solvent system. As the solvent moves up the plate by capillary action, it carries the sample components at different rates depending on their affinity for the adsorbent and solubility in the solvent, resulting in separation. The separated spots can be visualized under UV light or by using a staining reagent. For quantitative analysis, densitometry can be employed to measure the intensity of the spots.

Spectroscopic Characterization for Structural Elucidation (e.g., UV-Vis Spectroscopy, NMR)

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound.

UV-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the molecule. The UV absorption spectrum of this compound (DNS) shows a characteristic absorption band around 440 nm, which is attributed to the n → π* transition. chemicalbook.com This technique is also useful for quantitative analysis, as the absorbance is directly proportional to the concentration of the compound.

Advanced Analytical Methodologies for By-product Identification

The synthesis of this compound can lead to the formation of several by-products, which can affect the quality and yield of the final product. Advanced analytical methods are crucial for the identification and quantification of these impurities.

HPLC coupled with mass spectrometry (MS) is a powerful tool for this purpose. This combination allows for the separation of by-products by HPLC, followed by their identification based on their mass-to-charge ratio determined by MS. Some of the known by-products and impurities that can be present in DNS or its reaction mixtures include:

4-amino-4'-nitrostilbene-2,2'-disulfonic acid (ANS) chemicalbook.com

4,4'-diaminostilbene-2,2'-disulfonic acid (DAS) chemicalbook.com

4,4'-dinitrodibenzyl-2,2'-disulfonic acid

4-nitrotoluene-2-sulfonic acid

4-nitrobenzaldehyde-2-sulfonic acid

The identification of these by-products is essential for optimizing the synthesis process and ensuring the purity of the final product.

Purity Assessment and Quality Control in Research Synthesis

Ensuring the purity of this compound is a critical aspect of quality control in its synthesis. HPLC is the predominant method for assessing the purity of DNS. google.comresearchgate.net By separating the main compound from its impurities, HPLC allows for the accurate determination of the percentage purity of a synthesized batch. researchgate.net

In various documented synthesis procedures, HPLC analysis is the final step to confirm the yield and purity of the obtained disodium 4,4'-dinitrostilbene-2,2'-disulfonate. google.comresearchgate.net For example, different reaction conditions and catalysts have been evaluated based on the final product yield as determined by HPLC, with reported yields often exceeding 90%. google.comresearchgate.net This demonstrates the reliability of HPLC as a quality control tool in the production of this chemical.

Table 2: Reported HPLC Yields for Disodium 4,4'-dinitrostilbene-2,2'-disulfonate in Different Synthesis Processes

| Synthesis Process Feature | Reported Yield by HPLC | Reference |

|---|---|---|

| Oxidation with air in DMSO/Methanol (B129727) | 95.6% | researchgate.net |

| Oxidation with air and Mn(OAc)₂ catalyst | 96.9% | researchgate.net |

| Process with glycol dimethyl ether | 93.2% | google.com |

Theoretical and Mechanistic Investigations of 4,4 Dinitrostilbene 2,2 Disulfonic Acid Reactivity

Quantum Chemical Calculations and Computational Modeling

Quantum chemical calculations provide profound insights into the electronic structure and properties of molecules like DNS, which are often difficult to probe experimentally. While specific comprehensive computational studies exclusively on DNS are not widely published, the methodologies applied to analogous stilbene (B7821643) derivatives offer a clear framework for its theoretical investigation.

Density Functional Theory (DFT) is a principal method used for such analyses. For a molecule like DNS, DFT calculations can be employed to determine its optimized geometry, molecular orbital distributions, and electronic properties. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. usm.my A smaller gap generally suggests higher reactivity and is correlated with the energy required for electronic excitation. usm.mynih.gov For DNS, the strong electron-withdrawing character of the two nitro (-NO₂) groups and two sulfonic acid (-SO₃H) groups is expected to significantly lower the energy of the LUMO, resulting in a relatively small HOMO-LUMO gap and influencing its reactivity, particularly its susceptibility to reduction.

Computational modeling can also predict spectroscopic properties. Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate excited-state properties, such as UV-visible absorption spectra. nih.govnih.gov By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the absorption wavelengths (λmax) and explain the origin of the observed colors in DNS and its derivatives. rsc.org Such calculations are invaluable for understanding the photo-physical processes involved in its applications, for instance, in the design of dyes.

Furthermore, computational models can explore the potential energy surfaces for reactions like isomerization. rsc.org By mapping the energy of the molecule as a function of specific geometric parameters, such as the dihedral angle of the central C=C bond, researchers can identify transition states and calculate the energy barriers for conversion between the E (trans) and Z (cis) isomers. rsc.orgaip.org

Reaction Mechanism Elucidation for Synthesis and Degradation Pathways

The synthesis and degradation of DNS involve complex reaction pathways that have been elucidated through kinetic studies and product analysis.

Synthesis Pathways: The primary industrial synthesis of DNS involves the oxidative condensation of a p-nitrotoluene-o-sulfonic acid (NTS) precursor. researchgate.netwikipedia.org An alternative starting material is 4,4′-dinitrobibenzyl-2,2′-disulfonic acid (DND), which is the single-bond analogue of DNS. researchgate.net The oxidation is typically carried out using air or sodium hypochlorite (B82951) in a basic aqueous medium. researchgate.netwikipedia.org

Kinetic studies have established rate equations for these oxidation reactions. The oxidation of NTS is highly dependent on the hydroxide (B78521) concentration, following the rate equation: -d[NTS]/dt = k[NTS][OH]²·⁸ researchgate.net

The oxidation of DND to form the stilbene double bond follows a different rate dependency: -d[DND]/dt = k[DND][OH]¹·⁴ researchgate.net

These reactions can lead to by-products resulting from the destruction of the DNS product under certain oxidative conditions. researchgate.net

Degradation Pathways: The most significant degradation pathway for DNS is its reduction, which is a key step in producing 4,4′-diamino-2,2′-stilbenedisulfonic acid (DAS), a valuable precursor for optical brighteners. wikipedia.orgresearchgate.net This process involves the reduction of the two nitro groups to amino groups.

However, the reduction is often accompanied by side reactions. Under certain catalytic hydrogenation conditions (e.g., using a Raney Nickel catalyst), the central C=C double bond can also be hydrogenated, yielding 4,4′-diaminodibenzyl-2,2′-disulfonic acid (DADB) as a by-product. researchgate.net Further complexity arises from the formation of unstable colored intermediates and azo compounds. One study identified the formation of a trisazo compound, identical to the dye Direct Yellow K, during the reduction of DNS on Raney nickel. researchgate.net

When using zero-valent iron for the reduction, a cleavage of the C=C double bond can occur, leading to the formation of 5-Amino-2-formylbenzene sulfonic acid (ABAS) as a by-product. researchgate.net

Below is an interactive data table summarizing the key reaction pathways for 4,4'-Dinitrostilbene-2,2'-disulfonic acid.

Table 1: Key Reaction Mechanisms for DNS Synthesis and Degradation

| Reaction Type | Starting Material(s) | Key Reagents/Conditions | Product(s) | By-product(s) | Citation(s) |

| Synthesis | p-nitrotoluene-o-sulfonic acid (NTS) | Air/O₂, NaOH (aq) | This compound (DNS) | Products of DNS destruction | researchgate.net |

| Synthesis | 4,4′-dinitrobibenzyl-2,2′-disulfonic acid (DND) | Air/O₂, NaOH (aq) | This compound (DNS) | Products of DNS destruction | researchgate.net |

| Degradation | This compound (DNS) | H₂, Raney Nickel | 4,4′-diamino-2,2′-stilbenedisulfonic acid (DAS) | 4,4′-diaminodibenzyl-2,2′-disulfonic acid (DADB), Trisazo compounds (e.g., Direct Yellow K) | researchgate.net |

| Degradation | This compound (DNS) | Zero-Valent Iron (Fe⁰) | 4,4′-diamino-2,2′-stilbenedisulfonic acid (DAS) | 5-Amino-2-formylbenzene sulfonic acid (ABAS) | researchgate.net |

Structure-Reactivity Relationships in Stilbene Systems

The reactivity of DNS is intrinsically linked to its molecular structure, which features a stilbene core substituted with four powerful electron-withdrawing groups.

Stilbene Core (C=C Double Bond): The central ethylenic bridge is a key reactive site. It is responsible for the E/Z (trans/cis) isomerism characteristic of stilbenes. This double bond can be reduced to a single C-C bond under catalytic hydrogenation conditions, leading to the formation of the dibenzyl derivative DADB. researchgate.net This reaction competes with the reduction of the nitro groups and is a critical consideration in the synthesis of pure DAS.

Nitro Groups (-NO₂): The two nitro groups are strong electron-withdrawing groups that significantly decrease the electron density on the benzene (B151609) rings and are the primary sites for reduction. The conversion of these groups to amino (-NH₂) groups is the desired reaction for producing DAS. researchgate.net The ease of this reduction is a cornerstone of DNS's utility as a chemical intermediate.

Sulfonic Acid Groups (-SO₃H): The sulfonic acid groups are also strongly electron-withdrawing, further influencing the electronic properties of the molecule. However, their most significant practical contribution is conferring high water solubility upon the molecule and its sodium salts. This solubility is essential for carrying out reactions in aqueous media, which is common in industrial processes. researchgate.net

The combination of these functional groups creates a highly electron-deficient π-system. This electronic structure governs the molecule's chemical behavior, making the nitro groups highly electrophilic and susceptible to reduction, while also defining the energy landscape for photochemical processes like isomerization.

Theoretical Studies on Optical Properties and Isomerization Dynamics

The stilbene backbone of DNS makes it a fascinating subject for studies of optical properties and photo-induced dynamics.

Optical Properties: DNS and its derivatives are chromophoric. Experimental UV-visible spectroscopy on the products of DNS reduction shows distinct absorption features. researchgate.net For instance, one study reported that a colored by-product formed during reduction (Product X, a trisazo compound) had a significant absorption maximum around 440 nm, which was attributed to an n→π* electronic transition. researchgate.net The parent compound, DNS, and its primary reduction products, DAS and DADB, also exhibit unique UV absorption spectra that allow for their differentiation. researchgate.net Theoretical methods like TD-DFT are instrumental in assigning these absorption bands to specific electronic transitions within the molecules, providing a deeper understanding of their chromophoric nature. rsc.org

The following table presents reported UV absorption maxima for DNS and related compounds.

Table 2: Reported UV Absorption Maxima for DNS and Related Compounds

| Compound | Abbreviation | Reported Absorption Maximum (λmax) | Notes | Citation(s) |

| This compound | DNS | ~360 nm | Spectrum shows a broad peak. | researchgate.net |

| 4,4′-diamino-2,2′-stilbenedisulfonic acid | DAS | ~350 nm | Primary reduction product. | researchgate.net |

| 4,4′-diaminodibenzyl-2,2′-disulfonic acid | DADB | ~290 nm | By-product from C=C bond hydrogenation. | researchgate.net |

| Unidentified Red By-product | Product X | ~440 nm | Identified as a trisazo compound. | researchgate.net |

Isomerization Dynamics: Like all stilbenes, DNS can exist as E (trans) and Z (cis) isomers due to the C=C double bond. nih.gov The interconversion between these isomers, particularly photoisomerization, is a fundamental process in stilbene chemistry. Theoretical studies on stilbene itself have provided a detailed model for this dynamic process. aip.orgaip.org

Upon absorption of a photon, the molecule is promoted to an excited electronic state (typically the first excited singlet state, S₁). From this state, the molecule can undergo rotation (torsion) around the central C=C bond. researchgate.net Computational models, including semiempirical methods and molecular dynamics simulations, suggest that the molecule moves along the S₁ potential energy surface towards a perpendicular geometry, which is often a conical intersection or close to it. aip.orgacs.org At this point, the molecule can efficiently transition back to the ground state (S₀), emerging as either the trans or cis isomer. aip.org The energy barriers on the excited-state surface, which can be calculated theoretically, dictate the speed and efficiency of the isomerization. rsc.orgresearchgate.net For substituted stilbenes like DNS, the electronic nature of the nitro and sulfonic acid groups would be expected to modify the potential energy surfaces and thus the dynamics of isomerization compared to the parent stilbene molecule.

Industrial Process Optimization and Sustainability of 4,4 Dinitrostilbene 2,2 Disulfonic Acid Production

Process Intensification Strategies for Enhanced Throughput

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing technologies. In the context of DNS production, this involves optimizing reaction conditions and exploring novel reactor concepts to increase the throughput, which is the amount of product manufactured over a specific period.

Another approach involves adjusting the reaction temperature and pressure. While some methods operate at ambient temperature and pressure, research has explored a range of temperatures from 0°C to 100°C, with a preferred range of 20°C to 80°C for optimal results. google.comacs.org The use of specific catalysts, such as manganese or vanadium salts, in combination with controlled addition of reactants and continuous oxygen sparging, further intensifies the process, leading to shorter reaction times and higher efficiency. justia.comgoogle.com For instance, one patented method describes completing the reaction within 50-80 minutes after the addition of reactants by using dimethylsulfoxide (DMSO) as a solvent and a manganese catalyst. justia.com

| Strategy | Parameter | Observation | Reference |

| Solvent System | Mixture of water and organic solvents (e.g., ethylene (B1197577) glycol dimethyl ether) | Allows for higher reactant concentrations, improving throughput compared to purely aqueous systems. | google.com |

| Catalysis | Use of transition metal salts (e.g., MnSO₄, VOSO₄) | Increases reaction rate and yield under specific conditions. | justia.comgoogle.com |

| Temperature | Optimized range of 20°C to 80°C | Balances reaction rate and selectivity, preventing by-product formation. | google.com |